Benzenesulfonic acid, 4-(dimethylamino)-, sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

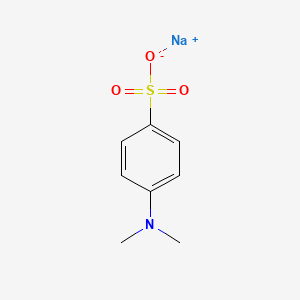

Benzenesulfonic acid, 4-(dimethylamino)-, sodium salt is an organic compound with the molecular formula C8H10NO3S.Na. It is a derivative of benzenesulfonic acid where a dimethylamino group is attached to the benzene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-(dimethylamino)-, sodium salt typically involves the sulfonation of N,N-dimethylaniline. The process begins with the reaction of N,N-dimethylaniline with sulfuric acid, leading to the formation of the sulfonic acid derivative. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt form.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as crystallization and filtration are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(dimethylamino)-, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzene compounds.

Scientific Research Applications

Benzenesulfonic acid, 4-(dimethylamino)-, sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.

Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-(dimethylamino)-, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, affecting their function. The dimethylamino group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

- Benzenesulfonic acid

- p-Toluenesulfonic acid

- Sulfanilic acid

Uniqueness

Benzenesulfonic acid, 4-(dimethylamino)-, sodium salt is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological molecules are required.

Biological Activity

Benzenesulfonic acid, 4-(dimethylamino)-, sodium salt, commonly known as Methyl Orange , is an azo compound with significant biological activity and various applications in analytical chemistry and biological sciences. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

- Chemical Name : this compound

- Molecular Formula : C₁₄H₁₄N₃NaO₃S

- Molecular Weight : Approximately 327.33 g/mol

- CAS Number : 547-58-0

Antimicrobial Properties

Research indicates that Methyl Orange exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as a disinfectant or preservative in different formulations.

pH Indicator and Sensor Applications

Methyl Orange is widely recognized for its role as a pH indicator, displaying a distinct color change from red in acidic solutions (pH < 3.1) to yellow in basic conditions (pH > 4.4). This property has been exploited for developing colorimetric sensors capable of detecting pH changes in biological and environmental samples .

Toxicological Profile

The toxicological assessment of Methyl Orange reveals that it is not considered carcinogenic based on studies conducted on rodents. The NOAEL (No Observed Adverse Effect Level) was established at significant doses (240 mg/kg bw/day for rats), indicating a favorable safety profile for this compound in controlled exposures .

Skin and Eye Irritation

While Methyl Orange is generally safe, it can cause mild skin irritation at higher concentrations (40%). Eye irritation was noted in animal studies when applied as a concentrated solution .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that Methyl Orange effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential application in food preservation and medical settings.

- pH Sensor Development : Researchers incorporated Methyl Orange into polymer matrices to create sensors for monitoring pH levels in biological fluids. These sensors showed high sensitivity and specificity, indicating their applicability in clinical diagnostics.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminoazobenzene | C₁₂H₁₁N₃ | Used as an intermediate in dye synthesis. |

| 4-Dimethylaminobenzene | C₁₂H₁₅N | Precursor to various dyes; less soluble than Methyl Orange. |

| Acid Orange 52 (Sodium Salt) | C₁₄H₁₄N₃NaO₃S | Similar dyeing properties; enhanced solubility due to sodium salt form. |

The unique sulfonic acid group in Methyl Orange enhances its solubility compared to other azo compounds, making it particularly useful for applications requiring high water solubility .

Properties

CAS No. |

2244-40-8 |

|---|---|

Molecular Formula |

C8H10NNaO3S |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

sodium;4-(dimethylamino)benzenesulfonate |

InChI |

InChI=1S/C8H11NO3S.Na/c1-9(2)7-3-5-8(6-4-7)13(10,11)12;/h3-6H,1-2H3,(H,10,11,12);/q;+1/p-1 |

InChI Key |

DMZUWZNMZRSBOK-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.